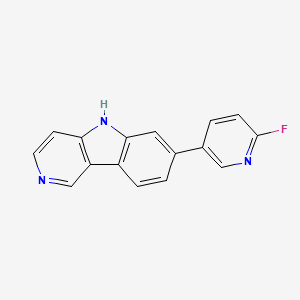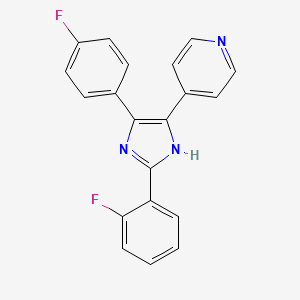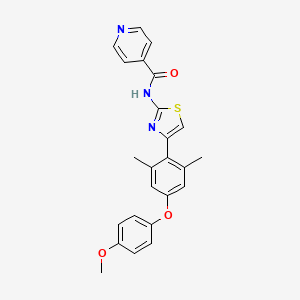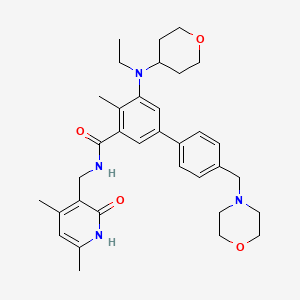
Tazemetostat
Descripción general
Descripción
Tazemetostat es un inhibidor de molécula pequeña de la enzima enhancer of zeste homolog 2 (EZH2), que es una metiltransferasa de histonas. Este compuesto se utiliza principalmente en el tratamiento de ciertos tipos de cáncer, incluido el sarcoma epitelioide metastásico o localmente avanzado y el linfoma folicular recidivante o refractario. This compound fue nombrado por primera vez en la literatura como EPZ-6438 y recibió la aprobación de la FDA el 23 de enero de 2020 .
Aplicaciones Científicas De Investigación
Tazemetostat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar el papel de EZH2 en la regulación epigenética y la expresión génica.
Biología: this compound se emplea en la investigación para comprender los mecanismos de progresión del cáncer y el papel de la metilación de histonas en los procesos celulares.
Medicina: Clínicamente, this compound se utiliza para tratar pacientes con tipos específicos de cáncer, proporcionando un enfoque terapéutico dirigido.
Industria: El compuesto se explora por su potencial en el desarrollo de nuevas terapias contra el cáncer y como compuesto líder para diseñar nuevos inhibidores
Mecanismo De Acción
Tazemetostat ejerce sus efectos inhibiendo selectivamente la actividad de EZH2, una metiltransferasa de histonas que cataliza la trimetilación de la lisina 27 en la histona H3 (H3K27me3). Esta marca de metilación se asocia con la represión transcripcional. Al inhibir EZH2, this compound reduce los niveles de H3K27me3, lo que lleva a la reactivación de los genes supresores tumorales y la inhibición de la proliferación de las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el complejo represor de policomb 2 (PRC2) y varias vías de señalización descendentes que regulan el crecimiento y la diferenciación celular .
Safety and Hazards
Tazemetostat is associated with a moderate rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice . It can cause fetal harm if administered to a pregnant woman . It is also associated with an increased risk for development of secondary malignancies, including myelodysplastic syndrome, acute myeloid leukemia, and T-cell lymphoblastic lymphoma .
Direcciones Futuras
Future studies should examine the concomitant use of tazemetostat with agents commonly used in the treatment of patients with follicular lymphoma . There is also interest in the role of EZH2 as an oncogenic driver for follicular lymphoma, and the potential for this compound to be used in earlier lines of treatment or in combination with other active agents .
Análisis Bioquímico
Biochemical Properties
Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), considered as a pharmacodynamic marker . It is weakly basic and slightly soluble in water .
Cellular Effects
This compound has shown antitumor activity in several hematological cancers and solid tumors . It prevents hyper-trimethylation of histones and inhibits cancer cell de-differentiation . It also influences cell function by altering the metabolic profiles of tumor cells .
Molecular Mechanism
This compound inhibits EZH2 competitively with the SAM cofactor . It reduces the levels of H3K27me3, leading to transcriptional repression . This inhibition of EZH2 activity underlies several cancers .
Temporal Effects in Laboratory Settings
This compound is characterized by rapid absorption and dose-proportional exposure . It is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5), has a short half-life, and is mainly excreted in feces .
Dosage Effects in Animal Models
Phase 1b evaluated this compound at 3 dose levels (400, 600, and 800 mg orally twice daily) in 28-day cycles with standard-dose R2 . Protocol-mandated dose modifications included simultaneous dose interruption and/or reduction of this compound and lenalidomide for grade 3 neutropenia and thrombocytopenia .
Metabolic Pathways
This compound is involved in the metabolic pathway of EZH2, a histone methyltransferase . It is metabolized by CYP3A in the liver to 3 major inactive metabolites .
Transport and Distribution
This compound is orally bioavailable and highly distributes in tissues, but with limited access to the central nervous system . It is metabolized by CYP3A in the liver to 3 major inactive metabolites .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tazemetostat implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del anillo de piridina, la introducción de la porción de morfolina y las reacciones de acoplamiento finales para formar la estructura de benzamida. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza.
Métodos de producción industrial: En entornos industriales, la producción de this compound se amplía utilizando rutas sintéticas optimizadas que garantizan la rentabilidad y la eficiencia. El proceso implica reactores a gran escala, control preciso de los parámetros de reacción y rigurosos pasos de purificación para obtener this compound de calidad farmacéutica. El producto final se somete a estrictas medidas de control de calidad para cumplir con las normas regulatorias .
Análisis De Reacciones Químicas
Tipos de reacciones: Tazemetostat experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sus derivados correspondientes de N-óxido.
Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los anillos aromáticos, para formar diversos derivados.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se utilizan agentes halogenantes o nucleófilos en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados de N-óxido, formas reducidas de this compound y varios derivados sustituidos que se pueden explorar más a fondo por sus actividades biológicas .
Comparación Con Compuestos Similares
Tazemetostat es único entre los inhibidores de EZH2 debido a su alta selectividad y potencia. Compuestos similares incluyen:
GSK126: Otro inhibidor de EZH2 con una estructura química diferente pero mecanismo de acción similar.
EPZ-6438: El nombre inicial de this compound, que destaca su historia de desarrollo.
CPI-1205:
En comparación con estos compuestos, this compound ha demostrado un perfil de seguridad favorable y una eficacia clínica significativa, lo que lo convierte en una valiosa adición al arsenal de terapéuticos contra el cáncer .
Propiedades
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSAUGJQHDYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025831 | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1403254-99-8 | |
| Record name | Tazemetostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazemetostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
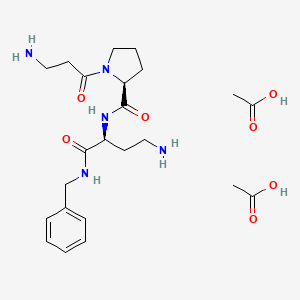

![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)

![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)
